molecular formula C12H11N3 B13998587 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile CAS No. 70825-85-3

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile

Cat. No.: B13998587
CAS No.: 70825-85-3
M. Wt: 197.24 g/mol
InChI Key: RPDNCVUGIVVIEU-UHFFFAOYSA-N
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Description

3-Phenyl-2,7-diazabicyclo[410]hept-4-ene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er) . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.

    Prolinamide: A compound with similar functional groups.

    Harmicine: A natural product scaffold with related chemical properties.

Uniqueness

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile is unique due to its specific bicyclic structure and the presence of a phenyl group. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

70825-85-3

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile

InChI

InChI=1S/C12H11N3/c13-8-15-11-7-6-10(14-12(11)15)9-4-2-1-3-5-9/h1-7,10-12,14H

InChI Key

RPDNCVUGIVVIEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3C(N2)N3C#N

Origin of Product

United States

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